1-(2,4-DIHYDROXYPHENYL)-2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE
Description
1-(2,4-DIHYDROXYPHENYL)-2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE is an organic compound with a complex structure that includes both phenolic and pyrimidine moieties
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-13(15-7-14-8)19-6-12(18)10-3-2-9(16)5-11(10)17/h2-5,7,16-17H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLHUGKUCQCOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIHYDROXYPHENYL)-2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Phenolic Intermediate: The starting material, 2,4-dihydroxybenzaldehyde, undergoes a reaction with a suitable reagent to form the phenolic intermediate.
Thioether Formation: The phenolic intermediate is then reacted with 6-methylpyrimidine-4-thiol under specific conditions to form the thioether linkage.
Final Product Formation: The final step involves the formation of the ethanone moiety through a reaction with an appropriate reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DIHYDROXYPHENYL)-2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted thioethers and related compounds.
Scientific Research Applications
1-(2,4-DIHYDROXYPHENYL)-2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-DIHYDROXYPHENYL)-2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate various biochemical pathways, such as oxidative stress response or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)thio]ethanol: A similar compound with an alcohol group instead of an ethanone moiety.
1-(2,4-Dihydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)thio]propane: A similar compound with a propane chain instead of an ethanone moiety.
Uniqueness
1-(2,4-DIHYDROXYPHENYL)-2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE is unique due to its specific combination of phenolic and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
